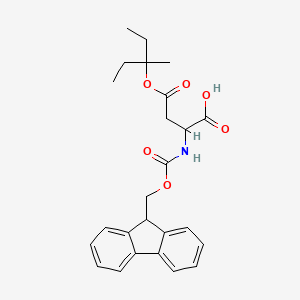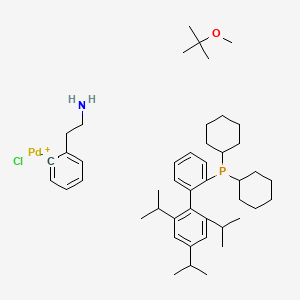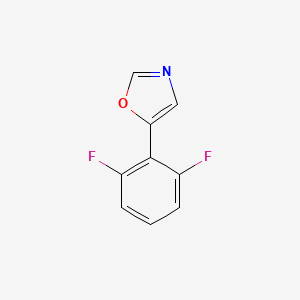amino}propanoic acid CAS No. 1170422-09-9](/img/structure/B6353440.png)
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid, also known as 3-TBA-PA, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 127-128°C. It is a versatile compound that can be used in a range of synthesis methods, and has a wide range of biochemical and physiological effects.
科学的研究の応用
Dipeptide Synthesis
“3-{(t-Butoxy)carbonylamino}propanoic acid” is used in the synthesis of dipeptides . This compound is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which is derived from commercially available tert-butyloxycarbonyl-protected amino acids .
The Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory yields in just 15 minutes .
Organic Synthesis
Boc-AAILs, including “3-{(t-Butoxy)carbonylamino}propanoic acid”, can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . This expands the applicability of amino acid ionic liquids (AAILs) in organic synthesis .
作用機序
Target of Action
The primary target of 3-{(t-Butoxy)carbonylamino}propanoic acid is typically enzymes involved in peptide synthesis. This compound, often used as a protected amino acid derivative, interacts with enzymes that facilitate peptide bond formation, such as peptidyl transferases .
Mode of Action
The compound interacts with its targets by serving as a substrate in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted side reactions during synthesis. Once the peptide chain is formed, the Boc group can be removed under acidic conditions, revealing the free amine group necessary for further reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein synthesis. By providing a protected amino acid, it ensures that the synthesis proceeds without premature reactions. The downstream effects include the formation of desired peptides or proteins with high specificity and yield .
Pharmacokinetics
The pharmacokinetics of 3-{(t-Butoxy)carbonylamino}propanoic acid involve its absorption, distribution, metabolism, and excretion (ADME). The Boc group enhances the compound’s stability and solubility, facilitating its transport to the site of action. Upon reaching the target, the Boc group is removed, allowing the active amino acid to participate in peptide synthesis .
Result of Action
At the molecular level, the action of this compound results in the formation of peptide bonds, leading to the synthesis of peptides or proteins. At the cellular level, this contributes to the overall protein synthesis machinery, supporting various cellular functions and processes .
Action Environment
Environmental factors such as pH, temperature, and solvent conditions significantly influence the compound’s action, efficacy, and stability. The Boc group provides stability under a range of conditions, but it is typically removed under acidic conditions to reveal the active amino group. Solvent choice can also impact the efficiency of peptide synthesis, with certain solvents enhancing the solubility and reactivity of the compound .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(1-phenylethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(13-8-6-5-7-9-13)17(11-10-14(18)19)15(20)21-16(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGDAFUCQKQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](1-phenylethyl)amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)






![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)
![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)

![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)
![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)